molecular formula C7H11N2+ B123439 1-Ethylpyridin-1-ium-3-amine CAS No. 155928-75-9

1-Ethylpyridin-1-ium-3-amine

Cat. No.: B123439
CAS No.: 155928-75-9
M. Wt: 123.18 g/mol
InChI Key: RMQQNPSAFWUCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylpyridin-1-ium-3-amine is a cationic pyridinium derivative of significant interest in advanced chemical and pharmaceutical research. Its structure serves as a key synthon and functional moiety in developing novel compounds with targeted biological and physical properties. In medicinal chemistry, this compound is a valuable precursor for synthesizing cationic amphiphilic 1,4-dihydropyridine derivatives , which are investigated for their potential in gene delivery systems due to their self-assembling properties and interactions with nucleic acids . Furthermore, the pyridinium scaffold is a privileged structure in the design of cholinesterase inhibitors for neurodegenerative disease research, where it can contribute to dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Beyond biomedical applications, the inherent cationic nature of pyridinium salts makes them a subject of study in materials science. Researchers are exploring such charged molecules for developing novel optical materials and as components in light-emitting devices (e.g., LECs and OLEDs), where they can help prevent aggregation and optimize photophysical properties in polymeric matrices . This reagent is offered exclusively to support such innovative scientific investigations. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyridin-1-ium-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2/c1-2-9-5-3-4-7(8)6-9/h3-6H,2,8H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQQNPSAFWUCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Ethylpyridin 1 Ium 3 Amine

Nucleophilic Reactivity of the Pyridinium (B92312) Ring

The positive charge on the nitrogen atom significantly activates the pyridinium ring towards nucleophilic attack, a defining characteristic of its reactivity. This activation is not uniform across the ring; the C2, C4, and C6 positions are rendered electron-deficient and thus susceptible to attack by a wide range of nucleophiles.

The quaternization of the pyridine (B92270) nitrogen makes the α (C2, C6) and γ (C4) positions electrophilic sites. Nucleophilic addition to N-alkylpyridinium salts is a cornerstone of their chemistry, with the regioselectivity of the attack being a subject of extensive investigation. The outcome of the reaction—whether the nucleophile adds to the C2 or C4 position—is dictated by a combination of steric hindrance, electronics, and reaction conditions. nih.gov

For 1-Ethylpyridin-1-ium-3-amine, the 3-amino group, being an electron-donating group (EDG) by resonance, increases the electron density at the C2, C4, and C6 positions. However, the inductive effect of the quaternized nitrogen is dominant, making these positions the primary sites for nucleophilic attack. The interplay between the activating effect of the N-ethyl group and the deactivating (or directing) effect of the 3-amino group influences the ultimate site of functionalization. Generally, nucleophilic additions to 3-substituted pyridinium salts can yield both 1,2- and 1,4-dihydropyridine (B1200194) products. nih.gov The precise ratio is sensitive to the nature of the nucleophile and the substituent at the 3-position. Hard nucleophiles often favor attack at the C2 position, while softer nucleophiles may prefer the C4 position.

Table 1: Factors Influencing Regioselectivity in Nucleophilic Additions to Substituted Pyridinium Salts

Factor Preference for C2/C6-Attack Preference for C4-Attack Rationale for this compound
Steric Hindrance Less hindered nucleophiles; Unsubstituted C2/C6 positions. Favored when C2/C6 positions are sterically blocked. The N-ethyl group offers minimal steric hindrance, allowing potential access to C2/C6.
Electronics Often the site of highest positive charge density (kinetic control). Can be the thermodynamic product; favored by certain substituents. The 3-amino EDG slightly reduces electrophilicity at C2 and C4, but attack is still feasible.
Nucleophile Type Hard nucleophiles (e.g., organolithiums, Grignards). Softer, larger nucleophiles (e.g., enolates, organocuprates). The choice of nucleophile would be critical in directing functionalization.
Chelation Control Possible with a C2-substituent capable of chelation. Possible with a C3-substituent capable of chelation. The 3-amino group could potentially direct certain metal-based nucleophiles to the C4 position.

A direct consequence of the nucleophilic addition to the pyridinium ring is dearomatization, leading to the formation of non-aromatic dihydropyridine (B1217469) isomers. nih.gov This transformation is synthetically valuable as it converts a flat, aromatic system into a three-dimensional structure found in many natural products and pharmaceuticals. nih.gov The most common products are 1,2-dihydropyridines and 1,4-dihydropyridines, resulting from nucleophilic attack at the C2 and C4 positions, respectively.

The reduction of pyridinium salts with hydride donors like sodium borohydride (B1222165) is a classic method for generating dihydropyridines. For 3-substituted pyridinium salts, this reduction can produce a mixture of 1,2-, 1,4-, and 1,6-dihydropyridine isomers. cdnsciencepub.com The reaction of this compound with a nucleophile such as an organometallic reagent would similarly break the aromaticity of the ring system. For instance, the addition of a Grignard reagent could lead to a stable 4-substituted-1,4-dihydropyridine or a 2-substituted-1,2-dihydropyridine. chemrxiv.org These dihydropyridine intermediates can be isolated or used in situ for further transformations, such as subsequent reduction to the corresponding piperidine (B6355638). rsc.orgunimi.it

While direct nucleophilic attack on the pyridinium ring carbons is the most common pathway, the reactivity associated with the quaternized nitrogen itself offers unique synthetic avenues. Rather than a classical SN2 displacement of the ethyl group, modern synthetic methods utilize the entire N-alkylpyridinium moiety in transformations that result in the cleavage of the N-C(alkyl) bond.

These reactions often proceed through a single-electron transfer (SET) mechanism rather than a direct nucleophilic substitution. Upon reduction, N-alkyl pyridinium salts can fragment to form an alkyl radical and a neutral pyridine molecule. nih.gov This process, often termed deaminative functionalization, has become a powerful strategy for using readily available primary amines (which are precursors to the pyridinium salts) as alkyl radical sources for cross-coupling reactions. nih.gov For example, a Negishi cross-coupling has been developed where alkyl pyridinium salts react with alkylzinc halides, demonstrating that the pyridinium group can act as a redox-active leaving group to facilitate the formation of C(sp³)–C(sp³) bonds. nih.gov

Radical-Based Processes and Single-Electron Transfer Chemistry

N-alkylpyridinium salts are versatile participants in radical reactions, primarily through single-electron transfer (SET) processes. researchgate.net They can act as radical precursors or as acceptors of external radicals, enabling a wide range of C-H functionalization reactions under mild, often photocatalytic, conditions. nih.gov

The generation of nitrogen-centered radicals (NCRs) is a topic of significant interest in organic synthesis. mdpi.com A specific class of compounds, N-aminopyridinium salts , where an amino group is directly attached to the ring nitrogen (formally, a substituted hydrazine), are well-established precursors for N-centered amidyl radicals. nih.gov Upon single-electron reduction, typically via photoredox catalysis, the weak N-N bond in these salts cleaves to release a pyridine molecule and the corresponding N-centered radical. nih.govacs.orgacs.org This strategy has been successfully applied to the direct C-H amidation of arenes and heteroarenes. acs.org

It is crucial to distinguish these N-aminopyridinium salts from isomers like this compound, where the amino group is a substituent on the pyridine ring. For this compound, single-electron reduction does not lead to the formation of an N-centered radical from the N-N bond cleavage. Instead, SET to the electron-deficient pyridinium ring generates a neutral pyridinyl radical . acs.org This highly reactive intermediate can then engage in subsequent radical coupling reactions. Alternatively, under different catalytic conditions designed for deaminative coupling, SET can induce cleavage of the N-C(ethyl) bond to generate an ethyl radical. nih.gov

Pyridinium salts have become central to modern C-H functionalization strategies, particularly in reactions mimicking the classic Minisci reaction but under milder, acid-free conditions. researchgate.netnih.gov In these processes, an alkyl or acyl radical, generated externally, adds to the electron-deficient pyridinium ring. This addition typically occurs with high regioselectivity at the C2 or C4 positions. The resulting pyridinyl radical adduct is then oxidized to regenerate aromaticity, yielding the functionalized pyridinium product. researchgate.net

This methodology allows for the late-stage functionalization of complex molecules. For this compound, this pathway would allow for the introduction of various alkyl groups at the C2, C4, or C6 positions. The inherent directing effects of the 3-amino group would again play a role in the regiochemical outcome. nih.gov Furthermore, the pyridinyl radical generated from this compound via SET reduction can itself be harnessed. For instance, it can couple with other radical species, such as allylic radicals generated from allylic C-H abstraction, to form new C-C bonds, offering a distinct pathway for pyridine functionalization that diverges from classical Minisci chemistry. acs.org

Table 2: Radical Reactivity of this compound vs. N-Aminopyridinium Salts

Starting Material Class Key Structural Feature Radical Generation Process Primary Radical Intermediate Typical Application
N-Aminopyridinium Salt N-N bond (e.g., 1-amino-2,6-lutidinium) SET reduction followed by N-N bond cleavage. N-centered amidyl radical. Direct C-H amidation of arenes. acs.org
N-Alkylpyridinium Salt N-C(alkyl) bond (e.g., this compound) SET reduction of the pyridinium ring. Neutral pyridinyl radical. Radical-radical coupling. acs.org
N-Alkylpyridinium Salt N-C(alkyl) bond (e.g., this compound) SET reduction followed by N-C bond cleavage. Alkyl radical (e.g., ethyl radical). Deaminative cross-coupling reactions. nih.gov

Radical Addition and Coupling Reactions

Pyridinium salts, including this compound, are recognized for their capacity to serve as precursors for radical species under mild conditions. rsc.org The redox-active nature of the pyridinium ring allows for single-electron reduction to generate a neutral radical. rsc.org This process is often initiated by light, heat, or metal catalysis. rsc.org In the context of N-substituted pyridinium salts, single electron transfer from an excited state of a photocatalyst can lead to the formation of radical intermediates. nih.gov For instance, photoredox catalysis using catalysts like Ru(bpy)₃Cl₂ or iridium-based complexes under visible light irradiation can facilitate the generation of radicals from pyridinium salt precursors. nih.govacs.org

Once formed, these radical intermediates can participate in a variety of addition and coupling reactions. A general mechanism involves the electron transfer to the pyridinium salt, which can result in cleavage of a bond to generate a radical species. nih.gov This radical can then add to unsaturated systems like alkenes or arenes. acs.orgnih.gov For example, amidyl radicals generated from N-aminopyridinium salts have been shown to add to arenes and heteroarenes. acs.org While this compound is not an N-aminopyridinium salt, the principle of radical generation via reduction of the pyridinium core is applicable. The resulting radical species can then engage in C-C or C-X bond formation. rsc.org

The versatility of pyridinium salts in radical transformations stems from two key properties: their ability to undergo single electron reduction to produce radicals and their electrophilic nature, which allows for the addition of alkyl radical intermediates to the pyridine core. researchgate.net This dual reactivity enables their use in various synthetic strategies, including deaminative coupling reactions where the C-N bond is cleaved to form a new C-C or C-X bond. rsc.orgumich.edu

Table 1: Overview of Radical Reactions Involving Pyridinium Salt Precursors
Reaction TypeRadical Generation MethodKey IntermediateApplicationReference
Direct Amidation of ArenesPhotoredox Catalysis (Ru(bpy)₃Cl₂)N-centered amidyl radicalC-N bond formation acs.org
Deaminative AllylationDual Cobalt and Organophotoredox CatalysisAlkyl radicalC-C bond formation rsc.org
[3+2] AnnulationVisible-light Photoredox CatalysisAmidyl radicalSynthesis of γ-lactams rsc.orgnih.gov
Deaminative-Decarboxylative CouplingNickel/Photoredox CatalysisAlkyl radicalsp³-sp³ C-C bond formation umich.edu

Role of the 3-Amino Group in Reactivity Modulation

The 3-amino group plays a significant role in modulating the electronic properties and reactivity of the 1-ethylpyridin-1-ium (B91958) ring. Amines are characterized by a nitrogen atom with a lone pair of electrons, which can be donated to an adjacent system. libretexts.org In the case of this compound, the amino group is attached to an aromatic pyridinium ring. The pyridinium ring itself is electron-deficient due to the positively charged quaternary nitrogen atom.

The 3-amino group, with its nucleophilic lone pair, can actively participate in both intramolecular and intermolecular cyclization reactions to form new heterocyclic systems. This reactivity is a cornerstone for the synthesis of fused-ring structures commonly found in pharmaceuticals and biologically active compounds. encyclopedia.pubnih.gov

In intramolecular cyclizations , the amino group can act as an internal nucleophile, attacking an electrophilic center within the same molecule. This can be seen in reactions like the palladium-catalyzed aza-Wacker-type cyclization, where an amine attacks a palladium-activated olefin to form a new C-N bond and a heterocyclic ring. nih.gov Acyclic nucleoside analogues containing pyrimidine (B1678525) bases have also been shown to undergo intramolecular Michael addition, where a hydroxyl group attacks the C5=C6 double bond. nih.gov By analogy, if a suitable electrophilic site were present in a side chain attached to the this compound core, the 3-amino group could facilitate a similar ring-closing reaction.

Intermolecular cyclizations involve the 3-amino group of one molecule reacting with an electrophilic partner in a separate molecule. A prominent example is the synthesis of imidazo[1,2-a]pyridines, which often involves the condensation of a 2-aminopyridine (B139424) with an aldehyde, followed by cyclization. nih.govnih.gov Although the compound is a 3-aminopyridine (B143674) derivative, the principle of the amino group acting as a dinucleophilic species is relevant. The exocyclic amino group can react with one electrophile, and the ring nitrogen can participate in a subsequent cyclization step. nih.gov Such reactions can be catalyzed by various metals or proceed under metal-free conditions. nih.govnih.gov The reactivity of the amino group in these cyclizations allows for the construction of complex molecular architectures from relatively simple precursors. researchgate.net

Table 2: Examples of Cyclization Reactions Involving Amino Groups
Reaction TypeReactantsProduct TypeKey FeatureReference
Intramolecular aza-Wacker CyclizationVinyl cyclopropanecarboxamidesAza[3.1.0]bicyclesAmide nitrogen attacks an olefin nih.gov
Intramolecular Michael AdditionAcyclic nucleoside analoguesBicyclic compoundsHydroxy group adds to C=C bond nih.gov
Groebke–Blackburn–Bienaymé Reaction2-Aminopyridine, aldehyde, isonitrileImidazo[1,2-a]pyridinesThree-component intermolecular cyclization nih.gov
Domino A³-Coupling2-Aminopyridine, aldehyde, alkyneImidazo[1,2-a]pyridinesCopper-catalyzed intermolecular cyclization nih.gov

Oxidative and Reductive Transformations

The oxidative transformation of this compound can potentially occur at the 3-amino group. Primary aromatic amines can be oxidized to various products, including nitro compounds, azo compounds, or undergo coupling reactions. The pyridinium ring itself is generally resistant to oxidation due to its electron-deficient nature.

Modern synthetic chemistry has seen a rise in metal-free catalytic systems for oxidation reactions, which are often considered more environmentally benign. researchgate.net For instance, N-oxy radicals, such as those derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective catalysts for the aerobic oxidation of amines to imines or nitriles. researchgate.net Dual catalytic systems, combining photoredox catalysis with an oxidant, have also been developed for the oxidation of amines. researchgate.net These methods often proceed under mild conditions using visible light and an organic photocatalyst. researchgate.net

In the context of this compound, a metal-free catalytic system could potentially be employed to selectively oxidize the 3-amino group. The specific products would depend on the reaction conditions and the oxidizing agents used. For example, controlled oxidation could lead to the formation of a nitroso or nitro derivative, or potentially facilitate oxidative coupling reactions with other molecules. The development of such selective oxidation reactions is an active area of research, with applications in the synthesis of complex nitrogen-containing molecules. nih.gov

The pyridinium moiety of this compound is susceptible to reduction, providing pathways to various saturated and partially saturated pyridine derivatives, such as piperidines and tetrahydropyridines. These reduction products are valuable scaffolds in medicinal and agricultural chemistry. liverpool.ac.uk

Common methods for the reduction of pyridinium salts include catalytic hydrogenation and transfer hydrogenation. liverpool.ac.uk

Catalytic Hydrogenation: This method typically employs hydrogen gas and a transition metal catalyst (e.g., Pt, Pd, Rh, Ru, or Raney-Ni). The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the degree of reduction and the stereoselectivity. For instance, iridium and rhodium complexes have been used for the asymmetric hydrogenation of substituted pyridinium salts to chiral piperidines. liverpool.ac.uk

Transfer Hydrogenation: This approach uses a hydrogen donor molecule, such as formic acid, isopropanol, or dihydropyridines, in the presence of a catalyst. It often offers milder reaction conditions compared to high-pressure hydrogenation. liverpool.ac.uk

The reduction of the pyridinium ring significantly lowers its aromaticity, making it more susceptible to further transformations. liverpool.ac.uk For example, the reduction can be coupled with a ring-opening reaction, as seen in the reductive Zincke reaction, which transforms pyridinium salts into δ-amino ketones. liverpool.ac.uk The presence of the 3-amino and 1-ethyl groups on the this compound core would influence the reactivity and potentially the regioselectivity of these reduction pathways.

Investigations into Radical Scavenging Mechanisms

The structural features of this compound, specifically the presence of an amino group on the pyridinium ring, suggest a potential for radical scavenging activity. The antioxidant mechanism of aromatic amines and pyridinium compounds often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Studies on various aminopyridine derivatives have shown that the position of the amino group can influence the radical scavenging efficacy. For instance, in some contexts, 3-aminopyridine derivatives have demonstrated significant hydroxyl and DPPH radical scavenging activities. mdpi.com The mechanism is believed to involve the amino group donating a hydrogen atom to the radical, forming a more stable resonance-delocalized radical on the aminopyridinium structure. The presence of the electron-donating ethyl group on the nitrogen atom may further modulate this activity by influencing the electron density of the pyridinium ring.

Hydrogen Atom Transfer (HAT): Pyr+-NH2 + R• → Pyr+-NH• + RH

Single Electron Transfer (SET): Pyr+-NH2 + R• → [Pyr+-NH2]•+ + R-

The stability of the resulting Pyr+-NH• radical is a key determinant of the compound's antioxidant potential. The aromatic pyridinium ring can help to delocalize the unpaired electron, thereby stabilizing the radical and making the initial scavenging reaction more favorable. Research on substituted pyridylguanidines has indicated that electron-donating substituents generally enhance antioxidant properties, which supports the potential for the ethyl group in this compound to contribute positively to its radical scavenging capabilities. nih.gov

Ring-Opening Reactions and Degradation Pathways of the Pyridinium Ring

The pyridinium ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, which can lead to ring-opening reactions. For N-alkylpyridinium salts, this reactivity is a well-documented degradation pathway. The attack of a nucleophile, such as a hydroxide (B78521) ion, typically occurs at the carbon atoms adjacent to the positively charged nitrogen (the C2 or C6 positions). nih.gov

In the case of this compound, a nucleophilic attack would likely lead to the formation of an unstable diene intermediate, which could then undergo further reactions. The presence of the amino group at the 3-position may influence the regioselectivity of the nucleophilic attack due to its electronic effects on the ring. nih.gov

From a biodegradability perspective, microorganisms have evolved pathways to degrade the pyridine ring. These pathways often involve initial hydroxylation of the ring, followed by enzymatic cleavage. portlandpress.comasm.org For instance, bacterial degradation of pyridine can proceed through the formation of dihydroxypyridines, which are then susceptible to ring fission by dioxygenase enzymes. acs.orgsemanticscholar.org While these pathways are described for pyridine itself, it is plausible that this compound could be metabolized via similar enzymatic processes, initiated by hydroxylation at various positions on the pyridinium ring.

Photochemical degradation is another potential pathway for pyridinium salts. Upon irradiation, N-alkylpyridinium compounds can undergo electrocyclization to form bicyclic aziridine (B145994) intermediates. These intermediates are then susceptible to solvolytic ring-opening, leading to substituted cyclopentene (B43876) derivatives. acs.org

Chemical Interactions with Biomacromolecules

The cationic nature of the pyridinium ring in this compound is a key feature that would govern its interactions with negatively charged biomacromolecules such as DNA and enzymes.

Pyridinium derivatives are known to interact with DNA through various binding modes, including electrostatic interactions, groove binding, and intercalation. researchgate.net The positively charged pyridinium cation can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

Intercalation involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix. For a pyridinium compound to act as an intercalator, it typically requires a sufficiently large and planar aromatic system. While the single pyridinium ring of this compound may be too small for strong classical intercalation, which is more common for larger polycyclic systems like acridines, it could potentially participate in partial intercalation or groove binding. mdpi.com

Spectroscopic techniques are commonly employed to study these interactions. For example, in UV-Vis absorption spectroscopy, intercalation is often characterized by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths) of the compound's absorption bands upon binding to DNA. mdpi.com Fluorescence spectroscopy can also be used, where changes in the fluorescence intensity or polarization of a molecule upon DNA binding can provide insights into the binding mode.

Computational docking studies on various pyridinium-containing molecules have helped to visualize and quantify the interactions with DNA at a molecular level, predicting the preferred binding sites and the types of interactions involved, such as hydrogen bonds and van der Waals forces with the DNA bases. researchgate.net For this compound, it is conceivable that the amino group could form specific hydrogen bonds within the major or minor groove of DNA, further stabilizing the interaction.

Below is a table summarizing typical binding constants for various pyridinium derivatives with DNA, illustrating the range of binding affinities that have been observed for related compounds.

Compound TypeBinding Constant (K_b) M⁻¹Putative Binding Mode
Dicationic Pyridinium Porphyrin1.6 x 10⁶Intercalation
Zinc Pyridine Complex1.05 x 10⁵Intercalation
Poly(pyridinium salt) Derivative10⁸Groove Binding & Aggregation

This table is illustrative and based on data for different classes of pyridinium compounds to provide context for potential DNA binding affinities. rsc.orgrsc.orgnih.gov

The cationic nature of this compound also makes it a candidate for interaction with the active sites of enzymes, potentially leading to inhibition. The active sites of many enzymes contain anionic amino acid residues (e.g., aspartate, glutamate) that can engage in electrostatic interactions with positively charged ligands. researchgate.net

Furthermore, cation-π interactions are a significant non-covalent force in biological systems, where a cation interacts favorably with the electron-rich face of an aromatic ring. nih.govnih.gov The pyridinium ring of this compound could interact with aromatic residues like tryptophan, tyrosine, or phenylalanine in an enzyme's active site.

The mechanism of inhibition can be reversible, where the inhibitor binds and dissociates from the enzyme, or irreversible, where a covalent bond is formed. For many pyridinium-based inhibitors, the interaction is reversible and competitive, meaning the inhibitor competes with the substrate for binding to the active site. tandfonline.com

Computational and Theoretical Investigations of 1 Ethylpyridin 1 Ium 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a robust framework for investigating molecular geometry, reaction energies, and spectroscopic parameters.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals are crucial for understanding chemical reactivity, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and electronic excitability. schrodinger.com A small gap suggests that a molecule can be easily excited and is generally more reactive. schrodinger.com

DFT calculations are routinely used to compute the energies and spatial distributions of these orbitals. For a molecule like 1-Ethylpyridin-1-ium-3-amine, the HOMO would likely be localized on the electron-rich amine group and parts of the pyridine (B92270) ring, while the LUMO would be distributed across the electron-deficient pyridinium (B92312) ring.

To illustrate, DFT calculations on the analogous ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide [EMIM][TFSI] provide insight into the typical frontier orbital characteristics of such ions. nih.gov

Table 1: Illustrative Frontier Orbital Energies from a DFT Study on an Analogous Ionic Liquid ([EMIM][TFSI]) This table presents data for 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide to demonstrate the typical output of a DFT calculation.

Molecular OrbitalEnergy (eV)Description
HOMO-8.54Highest Occupied Molecular Orbital
LUMO-1.58Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 6.96 LUMO - HOMO

Source: Adapted from electronic and structural properties study of [EMIM][TFSI]. nih.gov

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states (TS). A transition state represents the highest energy point along the lowest energy path of a reaction, and its structure and energy (the activation energy) determine the reaction's rate.

For this compound, DFT could be used to model reactions such as N-alkylation, electrophilic substitution on the amine group, or its participation in cycloadditions. Computational studies on the alkylation of pyridine with alkyllithium reagents, for example, have successfully modeled the transition states to understand how different reagents lead to different products. acs.org In that work, DFT calculations revealed distinct transition state structures for C2- and C4-alkylation, explaining the observed regioselectivity. acs.org Similarly, a study on the formation of pyridin-2-yl ureas used DFT to assess the energetics of different proposed mechanisms, concluding that a concerted pathway was more favorable than pathways involving zwitterionic intermediates. rsc.org

Table 2: Example of Calculated Free Energy Barriers for Different Reaction Pathways of a Pyridine Derivative This table uses data from a study on the alkylation of pyridine with methyllithium (B1224462) (MeLi) to illustrate how DFT can differentiate between competing transition states.

Transition StateDescriptionRelative Free Energy (kcal/mol)
A5C4-TS C4-alkylation via tetrameric MeLi0.0
A5C2-TS C2-alkylation via tetrameric MeLi+2.1

Source: Adapted from DFT study on regiodivergent alkylation of pyridine. acs.org These results show that for the reaction with tetrameric MeLi, the transition state leading to the C4-product is lower in energy, correctly predicting it as the major product. acs.org

Building on the analysis of reaction mechanisms, DFT can predict and rationalize the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D orientation of the product). By comparing the activation energies of transition states leading to different isomers, chemists can predict the major product of a reaction.

For this compound, a key question would be the site of electrophilic attack. DFT calculations could determine whether an incoming electrophile would preferentially react at the N3-amino group or at one of the carbon atoms on the ring. This is achieved by calculating local reactivity descriptors, such as Fukui functions or electrostatic potential maps, and by modeling the full reaction pathways. researchgate.net Studies on the hydroboration of substituted pyridines have shown that both catalytic activity and regioselectivity are governed by the atomic charge distribution, which can be accurately calculated by DFT. researchgate.net In another example, modifying reaction conditions for the reaction of benzynes with pyridine N-oxides was shown to switch the regioselectivity from forming 3-substituted products to 2-substituted products, a phenomenon that can be rationalized with computational modeling. nih.gov

Reactions are almost always carried out in a solvent, which can significantly influence molecular properties and reactivity. DFT calculations can account for these effects using various solvent models. The most common are implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. youtube.comyoutube.com

These models are essential for accurately predicting reaction outcomes in solution. For instance, a computational study on the cycloaddition of pyridinium-3-olates found that calculations in the gas phase gave results inconsistent with experiments, but including a solvent model led to correct predictions. nih.gov In another study on an ionic liquid, DFT calculations were performed in both the gas phase and with an implicit solvent model, which revealed that the solvation model adversely affected the accuracy of the predicted electronic spectra in that specific case, highlighting the importance of careful methodology selection. nih.gov

Table 3: Illustrative Example of a Calculated Property in Gas Phase vs. Solution This table demonstrates how a calculated property, such as an electronic transition energy, can change when a solvent model is included. Data is hypothetical but representative.

SystemComputational ModelLowest Excitation Energy (eV)
Pyridinium DerivativeGas Phase4.50
Pyridinium DerivativeImplicit Solvent (Water)4.25

This shift illustrates how the solvent can stabilize the excited state relative to the ground state, leading to a red-shift (lower energy) in the absorption spectrum.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. This is invaluable for conformational analysis, studying intermolecular interactions, and understanding the dynamics of ionic liquids. acs.orgmdpi.com

For this compound, MD simulations could reveal the preferred conformations of the ethyl group, the orientation of the amine group, and how the cation interacts with counter-anions and solvent molecules. A combined experimental and simulation study on pyridinium iodide and pyridinium nitrate (B79036) demonstrated that MD simulations could accurately model the reorientational motions of the pyridinium cation. nih.gov The simulations revealed that the cation's rotation is strongly influenced by N-H···O hydrogen bonds with the nitrate anion, an effect that is more sensitive to temperature than pressure. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This method provides quantitative insight into charge distribution (NBO charges) and charge transfer interactions (delocalization energies).

The key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this interaction quantifies the strength of the delocalization, which is critical for understanding phenomena like hyperconjugation and hydrogen bonding. nih.gov

For this compound, NBO analysis would quantify the electron-donating strength of the amine group by calculating the energy of interaction between the nitrogen lone pair (donor) and the antibonding orbitals of the pyridinium ring (acceptor). It would also reveal the nature of the C-N and N-H bonds and the distribution of the positive charge across the molecule. NBO calculations on 4-substituted pyridinium cations, for instance, have been used to show how electron-donating or -withdrawing groups affect the charge on the pyridinium nitrogen atom. researchgate.net

Table 4: Illustrative NBO Charges on Key Atoms in Substituted Pyridinium Cations This table uses data for related pyridinium systems to show how NBO analysis can quantify the electronic effect of substituents.

CompoundAtomNBO Charge (a.u.)
4-Methylpyridinium CationN-0.452
4-Chloropyridinium CationN-0.439

Source: Adapted from NBO analysis of substituted pyridinium cations. researchgate.net These results quantify the intuitive chemical concept that the electron-donating methyl group leads to a slightly more negative charge on the nitrogen compared to the electron-withdrawing chloro group.

Quantum Chemical Insights into Stability and Reactivity Profiles

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties of molecules, offering profound insights into their stability and reactivity. For this compound, while direct computational studies are not extensively available in the public domain, a comprehensive understanding can be constructed by analyzing theoretical investigations on closely related structures, such as pyridinium cations and aminopyridines. Density Functional Theory (DFT) is a frequently employed method for such analyses, providing a good balance between computational cost and accuracy for predicting molecular properties. acs.org

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) is a valuable descriptor for predicting the reactive behavior of a molecule. It visualizes the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. In pyridinium systems, the positive charge is not uniformly distributed across the ring. For substituted pyridines, the MEP is highly sensitive to the nature and position of the substituents. nih.gov

The following table illustrates typical MEP values for related pyridine derivatives, showcasing the influence of substituents on the electrostatic potential at the nitrogen atom.

CompoundVmin (kcal/mol) at Nitrogen
Pyridine-
2-Aminopyridine (B139424)-
3-Aminopyridine (B143674)-
4-Aminopyridine (B3432731)-
Note: Specific values for Vmin are highly dependent on the computational method and basis set used. The table represents a conceptual illustration based on published trends. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The stability and reactivity of a molecule are also dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.com

For pyridinium derivatives, the introduction of substituents significantly modulates the HOMO and LUMO energy levels. Electron-donating groups, such as an amino group, tend to increase the HOMO energy level, making the molecule a better electron donor. Conversely, the positive charge on the pyridinium nitrogen lowers both the HOMO and LUMO energy levels, making the cation a better electron acceptor than its neutral pyridine counterpart.

Calculations on various pyridine and pyrimidine (B1678525) derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substitution pattern. researchgate.netrsc.orgresearchgate.net For this compound, the presence of the electron-donating amino group and the electron-withdrawing nature of the positively charged pyridinium ring create a push-pull electronic system. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted pyridinium, indicating a potentially higher reactivity.

The table below provides representative calculated HOMO, LUMO, and energy gap values for related heterocyclic compounds, calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyridine-6.77-0.456.32
Pyrimidine-7.21-0.686.53
3-Aminopyridine---
Data for pyridine and pyrimidine are illustrative and taken from DFT calculations (B3LYP/6-31+G(d,p)). researchgate.net Data for 3-aminopyridine would require specific calculations but is expected to show a higher HOMO energy than pyridine.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

A lower chemical hardness (smaller HOMO-LUMO gap) implies a higher reactivity. irjweb.com The specific values for this compound would depend on its calculated HOMO and LUMO energies, but the general trends observed in substituted pyridinium salts suggest it would be a relatively reactive species.

Spectroscopic Characterization Methodologies for 1 Ethylpyridin 1 Ium 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-Ethylpyridin-1-ium-3-amine, offering unambiguous evidence of its structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the pyridinium (B92312) ring. The ethyl group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling with each other. docbrown.info The protons on the pyridinium ring are expected to appear as complex multiplets in the downfield aromatic region due to the deshielding effect of the positively charged nitrogen atom.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would be expected to display signals for each unique carbon atom. The carbons of the pyridinium ring will resonate at lower field compared to a non-quaternized pyridine (B92270) due to the electron-withdrawing effect of the positive charge. mdpi.com The two carbons of the ethyl group will appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl Group -CH₂- ~4.2 (quartet) ~50-60
-CH₃ ~1.4 (triplet) ~13-16
Pyridinium Ring Aromatic C-H ~8.0-9.1 (multiplets) ~125-150
C-NH₂ (No proton signal) ~145-155

Note: Predicted values are based on data for similar pyridinium salts and substituted pyridines. mdpi.comchemicalbook.com Actual values may vary depending on the solvent and counter-ion.

The formation of the quaternary pyridinium nitrogen is unequivocally confirmed by significant downfield shifts in the NMR spectra when compared to the precursor, 3-aminopyridine (B143674). mdpi.com

In ¹H NMR: The protons on the pyridine ring, particularly those adjacent (alpha) to the nitrogen atom, experience strong deshielding and shift to a lower field (higher ppm value). For instance, the alpha-protons in neutral pyridine are typically around 8.5 ppm, but in N-alkylated pyridinium salts, they can shift to 9.0 ppm or higher. mdpi.com Similarly, the methylene protons of the ethyl group directly attached to the nitrogen (–N⁺–CH₂–) are also shifted downfield compared to those in a neutral ethylamine (B1201723) structure. docbrown.info

In ¹³C NMR: The carbon atoms of the pyridine ring, especially the alpha-carbons, show a pronounced downfield shift upon quaternization, reflecting the increased positive charge density on the ring. mdpi.com

While specific variable-temperature (VT) NMR studies on this compound are not widely reported, this technique could be employed to investigate potential dynamic processes. Such processes might include restricted rotation around the C3–NH₂ bond due to potential hydrogen bonding or electronic effects. By recording NMR spectra at different temperatures, it would be possible to determine the energy barriers for these rotational processes if they exist.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine group, the aromatic pyridinium ring, and the aliphatic ethyl group.

N-H Vibrations: The primary amine (–NH₂) group is identified by two N-H stretching bands, typically in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches). libretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

C-H Vibrations: Aromatic C-H stretching vibrations of the pyridinium ring appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group are observed just below 3000 cm⁻¹. wpmucdn.com

Ring Vibrations: C=C and C=N stretching vibrations within the aromatic pyridinium ring typically result in several sharp bands in the 1650-1400 cm⁻¹ region. wpmucdn.com

C-N Vibrations: The stretching vibration for the aromatic C–N bond is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3500 - 3300 Medium
N-H Bend (scissoring) 1650 - 1580 Medium
N-H Wag 910 - 665 Strong, Broad
Aromatic Ring C-H Stretch 3100 - 3000 Medium
C=C and C=N Stretch 1650 - 1400 Medium-Strong
Alkyl Group (-CH₂CH₃) C-H Stretch 2980 - 2850 Medium-Strong

Source: Data compiled from general IR spectroscopy principles for amines and aromatic compounds. libretexts.orgorgchemboulder.comspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, which exists as a cation, electrospray ionization (ESI) would be a suitable technique for analysis. The primary ion observed would be the molecular ion itself, [C7H11N2]+.

The exact mass of the molecular ion can be calculated from the atomic masses of its constituent atoms:

7 carbons (12.011 u)

11 hydrogens (1.008 u)

2 nitrogens (14.007 u)

The nominal mass of the cation is 123 u. High-resolution mass spectrometry would allow for the determination of its exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated molecular ion to provide structural information. Plausible fragmentation pathways for the this compound cation could include:

Loss of ethylene (B1197577): A common fragmentation for N-ethyl substituted compounds, leading to the formation of a 3-aminopyridinium cation.

Loss of the ethyl radical: Cleavage of the N-C bond to yield a radical and a neutral 3-aminopyridine molecule.

Ring fragmentation: Cleavage of the pyridinium ring itself, though this often requires higher energy.

Table 2: Predicted Mass Spectrometry Data for [C7H11N2]+
m/z (Nominal)Ion/Fragment IdentityProposed Fragmentation Pathway
123[C7H11N2]+Molecular Ion
95[C5H7N2]+Loss of ethylene (C2H4)
94[C5H6N2]•+Loss of ethyl radical (•C2H5)

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com An SCXRD analysis of a suitable salt of this compound (e.g., with a halide or triflate counter-ion) would provide precise data on its molecular structure and how the ions pack in the crystal lattice. researchgate.netmdpi.comeurjchem.com

Precise Determination of Molecular Geometry and Crystal Packing

SCXRD analysis yields the precise coordinates of each atom in the crystal's asymmetric unit. mdpi.com From these coordinates, a wealth of structural information can be derived:

Bond Lengths and Angles: Accurate determination of all covalent bond lengths (e.g., C-C, C-N, N-H, C-H) and bond angles within the cation. The C-N bond lengths within the pyridinium ring would provide experimental evidence for π-electron delocalization.

Conformation: The orientation of the ethyl group relative to the plane of the pyridinium ring can be determined.

Planarity: The analysis would confirm the expected planarity of the pyridinium ring.

Crystal Packing: It reveals how the this compound cations and their counter-anions are arranged in the three-dimensional crystal lattice, defining the unit cell parameters and space group.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing is governed by a network of non-covalent intermolecular interactions. SCXRD is crucial for identifying and characterizing these forces. eurjchem.com

Hydrogen Bonding: The amino group (-NH2) is a strong hydrogen bond donor, and the nitrogen atoms can act as acceptors. In the crystal structure, strong hydrogen bonds are expected between the amine protons and the counter-anion. These interactions are a primary force in directing the crystal packing. nih.gov

π-π Stacking: The planar, electron-deficient pyridinium rings are prone to engage in π-π stacking interactions with adjacent rings. rsc.org These interactions typically occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. nih.gov The geometry of these interactions, such as the inter-planar distance and centroid-to-centroid offset, can be precisely measured. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of chemical compounds.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is measured over time as the temperature changes. This analysis provides a quantitative measure of the thermal stability of a material. For this compound, a TGA experiment would involve heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition, which is the temperature at which significant weight loss begins, is a key indicator of the compound's thermal stability. The shape of the curve can also provide insights into the decomposition mechanism.

A hypothetical TGA data table for this compound would look like this:

ParameterValue
Onset of Decomposition (Tonset)Data not available
Temperature at 5% Weight Loss (Td5)Data not available
Temperature at 10% Weight Loss (Td10)Data not available
Residual Mass at End TemperatureData not available

Differential Scanning Calorimetry (DSC) for Phase Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

For this compound, a DSC thermogram would reveal its melting point (Tm), which is the temperature at which it transitions from a solid to a liquid state. The enthalpy of fusion (ΔHf), which is the heat absorbed during melting, can also be determined from the DSC curve. If the compound exhibits other phase transitions, such as a glass transition (Tg) for an amorphous solid, these would also be detected.

A hypothetical DSC data table for this compound would be structured as follows:

Thermal TransitionTemperature (°C)Enthalpy (J/g)
Melting Point (Tm)Data not availableData not available
Glass Transition (Tg)Data not availableData not available
Crystallization Temperature (Tc)Data not availableData not available

Elemental Analysis for Compositional Verification

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. This is a fundamental technique for verifying the purity and stoichiometry of a synthesized compound. For this compound, with a chemical formula of C7H11N2, the theoretical elemental composition can be calculated based on its atomic weights.

The experimental values obtained from elemental analysis should closely match the calculated theoretical values to confirm the identity and purity of the compound. The results are typically presented as a percentage of each element (Carbon, Hydrogen, Nitrogen) present in the sample.

A data table for the elemental analysis of this compound would compare the calculated and found values:

ElementTheoretical (%)Experimental (%)
Carbon (C)Calculated valueData not available
Hydrogen (H)Calculated valueData not available
Nitrogen (N)Calculated valueData not available

Without experimental data from published research, the fields in the tables above remain populated with "Data not available." Further experimental investigation is required to determine the specific thermal and compositional properties of this compound.

Advanced Applications in Chemical Research

Catalysis and Organocatalysis

The dual functionality of the 1-Ethylpyridin-1-ium-3-amine cation allows for its potential application in several catalytic processes, ranging from facilitating reactions between different phases to participating directly in catalytic cycles.

Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic). documentsdelivered.comnih.gov The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can proceed. documentsdelivered.com 1-Alkyl-aminopyridinium salts, the class of compounds to which this compound belongs, have found applications as phase-transfer catalysts.

The mechanism involves the cationic pyridinium (B92312) head of the molecule forming an ion pair with an anionic reactant in the aqueous phase. This new, more lipophilic ion pair is then able to migrate across the phase boundary into the organic phase. Once in the organic phase, the anion is highly reactive as it is poorly solvated and only loosely associated with the bulky pyridinium cation, allowing it to react with the organic substrate. After the reaction, the catalyst can return to the aqueous phase to begin the cycle anew.

Table 1: Principle of this compound as a Phase-Transfer Catalyst

StepLocationProcess
1. Ion Exchange Aqueous/InterfaceThe this compound cation ([Et(NH₂)Py]⁺) pairs with a reactant anion (A⁻) from the aqueous phase.
2. Phase Transfer Interface → Organic PhaseThe lipophilic ion pair, [Et(NH₂)Py]⁺A⁻, dissolves into the organic phase.
3. Reaction Organic PhaseThe activated anion (A⁻) reacts with an organic substrate (R-X) to form the product (R-A).
4. Catalyst Return Organic Phase → AqueousThe catalyst cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase, completing the cycle.

While functionalized ionic liquids are increasingly explored as metal-free catalysts, specific applications of this compound in this role are not extensively documented in scientific literature. In principle, the 3-amino group possesses a basic lone pair of electrons that could participate in base-catalyzed transformations. However, its basicity is reduced by the electron-withdrawing effect of the cationic pyridinium ring. Further research is required to establish its efficacy as an organocatalyst.

The design of ligands is central to controlling the reactivity and selectivity of transition-metal catalysts. The this compound structure contains a potential coordination site at the 3-amino group. The nitrogen atom of the amino group can act as a Lewis base, donating its lone pair of electrons to a metal center.

Coordination of this compound to a transition metal would result in a cationic metal complex, as the positive charge resides on the pyridinium ring. This charge can significantly influence the properties of the catalyst, such as its solubility in polar solvents and its electronic characteristics, which in turn affect its catalytic activity. While the use of amine-pyridine ligands is a well-established strategy in catalysis, the application of their permanently charged N-alkylated pyridinium analogues like this compound as ligands is a more specialized area that remains to be fully explored.

The unique electronic and structural properties of this compound make it a compound of interest for various specific organic reactions.

C-N Coupling: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for synthesizing aryl amines. The use of this compound in such reactions has not been reported as a ligand. However, when used as a solvent in its ionic liquid form, it could serve as a polar, non-coordinating medium that may influence catalyst stability and reactivity. The presence of the amino group on the cation could present challenges if it competes for coordination to the palladium center, a phenomenon observed with related substrates like 2-amino-3-halopyridines.

Biomimetic Reactions: The pyridinium ring is the core functional unit of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) coenzymes, which are essential for redox reactions in biological systems. This has inspired the development of synthetic biomimetics for these coenzymes. However, these mimics typically feature a carboxamide group at the 3-position of the pyridinium ring to replicate the functionality of NAD⁺. The 3-amino group in this compound does not fit the established structural requirements for this specific biomimetic function, and consequently, its application in this context has not been reported.

Dearomatization: The dearomatization of pyridines is a valuable transformation for accessing complex, saturated heterocyclic structures from simple aromatic precursors. A common strategy to facilitate this process is to reduce the aromatic stabilization energy of the pyridine (B92270) ring. N-alkylation to form a pyridinium salt, such as this compound, is a key activation step. The resulting positive charge makes the ring significantly more electron-deficient and susceptible to nucleophilic attack at the 2-, 4-, or 6-positions, which is the first step in many dearomatization pathways. Therefore, this compound is an inherently activated substrate for such transformations.

Design and Engineering of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, known for their low vapor pressure, high thermal stability, and tunable properties. Pyridinium-based cations are a major class of components used in the synthesis of ILs.

The synthesis of this compound salts is typically achieved through the N-alkylation of 3-aminopyridine (B143674). This reaction, a type of quaternization, involves the nucleophilic attack of the pyridine ring nitrogen onto an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction proceeds readily, often by stirring the reactants in a suitable solvent at room or elevated temperature.

Table 2: Representative Synthesis of this compound Bromide

Reactant 1Reactant 2SolventConditionsProduct
3-AminopyridineEthyl BromideAcetoneRoom Temperature, 8hThis compound bromide

This is an illustrative procedure based on an analogous synthesis.

The resulting this compound cation can be paired with a wide variety of anions (e.g., halides, tetrafluoroborate (B81430), bistriflimide) to create a range of ionic liquids with different physical and chemical properties. Aminopyridinium-based ionic liquids have been noted for their enhanced thermal stability compared to their non-amino-substituted counterparts, making them suitable for applications at elevated temperatures.

Application as Reaction Media and Recyclable Catalytic Systems

Pyridinium-based ionic liquids, a class of compounds to which this compound belongs, are recognized for their potential as alternative reaction media. Their negligible vapor pressure, thermal stability, and tunable solvency make them attractive "green" solvent options. While specific studies on this compound as a reaction medium are not extensively documented, the broader class of pyridinium ionic liquids has been employed in various organic syntheses.

Furthermore, the structure of 3-aminopyridinium salts allows for their use in recyclable catalytic systems. The ionic nature of these compounds facilitates their separation from non-polar reaction products, enabling the catalyst to be recovered and reused. For instance, palladium nanoparticles supported on a pyridinium-based ionic liquid phase have demonstrated efficacy as a recyclable catalyst in aminocarbonylation reactions. The pyridinium cations on the support surface help in the formation of highly dispersed and stable palladium nanoparticles.

The presence of the amino group on the pyridinium ring, as in this compound, offers a site for further functionalization, allowing for the development of task-specific ionic liquids that can act as both the solvent and the catalyst (organocatalyst) in a reaction.

Table 1: Examples of Pyridinium-Based Recyclable Catalytic Systems This table is illustrative of the applications of the broader class of pyridinium salts due to the limited specific data on this compound.

Catalyst SystemReaction TypeKey Findings
Palladium nanoparticles on a pyridinium-supported ionic liquid phaseAminocarbonylationHighly dispersed Pd nanoparticles, low leaching, and good recyclability.
Imidazolium- and Pyridinium-based ionic liquidsPET GlycolysisAct as effective and potentially biodegradable catalysts for chemical recycling.
Polymeric pyridinium saltsTransfer HydrogenationServe as metal-free, recyclable organocatalysts.

Contributions to Functional Materials Science

The incorporation of pyridinium moieties into polymer structures is a strategy to develop functional materials with a range of interesting properties. Poly(pyridinium salt)s are a class of main-chain cationic polymers, also known as ionenes, which can exhibit liquid-crystalline and light-emitting properties. These polymers are typically synthesized through polymerization reactions involving bispyrylium salts and diamines.

While direct polymerization of this compound is not a common route, the functional groups present (the pyridinium ring and the amino group) allow for its potential integration into polymer matrices. For example, the amino group could be used to react with other monomers to form a copolymer, or the entire ionic liquid could be physically entrapped within a polymer matrix to create a composite material with enhanced ionic conductivity or other specific functionalities. Such functional polymers have applications in the development of materials for carbon-nanotube composites, fire-retardant polymers, and electrochromic materials.

The pyridinium scaffold is a key component in the design of chemosensors, particularly for the detection of anions and biologically relevant molecules. The positive charge of the pyridinium ring can interact with anionic species, and this interaction can be designed to produce a measurable optical response, such as a change in fluorescence or color.

For example, pyridinium-based fluororeceptors have been developed for the selective detection of pyrophosphate, an important biological target. The design of these sensors often involves an "Indicator Displacement Assay" (IDA) mechanism. While specific sensors based on this compound have not been detailed, the presence of the amino group provides a convenient point for attaching a fluorophore or other signaling unit, making it a viable building block for the synthesis of new chemosensors. The combination of the pyridinium cation for anion recognition and the amino group for functionalization makes 3-aminopyridinium derivatives versatile platforms in sensor development.

Table 2: Examples of Pyridinium-Based Chemical Sensors This table illustrates the roles of the pyridinium scaffold in chemical sensing, as specific examples for this compound are not readily available.

Sensor TypeTarget AnalyteSensing Mechanism
Pyridinium-based fluororeceptorHydrogen Pyrophosphate (HP₂O₇³⁻)Indicator Displacement Assay (IDA)
Pyridine derivative-based sensorHeavy metal ions (e.g., Cr²⁺, Hg²⁺)Complexation leading to fluorescence changes
Multi-branched pyridinium fluorophoresBioimagingIntramolecular charge transfer for two-photon microscopy

Strategies for Derivatization and Scaffold Functionalization

The 3-aminopyridinium scaffold, as exemplified by this compound, offers multiple sites for chemical modification, making it a versatile platform for creating a diverse range of functional molecules.

The primary amino group is a key handle for derivatization. It can undergo a wide variety of common organic reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to attach various functional groups or to build more complex molecular architectures.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff base formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

These derivatization strategies are fundamental in medicinal chemistry for lead optimization and in materials science for tuning the properties of functional molecules. For instance, in the development of inhibitors for specific enzymes, the modification of the amino group on a 4-aminopyridine (B3432731) benzamide (B126) scaffold has been used to improve potency and selectivity.

The pyridinium ring itself can also be functionalized, although this is generally more challenging once the nitrogen is quaternized. However, synthetic strategies can be employed to introduce substituents onto the pyridine ring before the quaternization step with an ethyl group. This allows for a high degree of control over the final structure of the molecule. The combination of modifications to both the amino group and the pyridinium ring allows for the fine-tuning of the electronic and steric properties of the molecule for specific applications.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While traditional synthesis of N-alkylpyridinium salts often involves the quaternization of pyridine (B92270) with alkyl halides, future research should prioritize the development of more sustainable and efficient synthetic routes for 1-Ethylpyridin-1-ium-3-amine. nih.gov Green chemistry principles could be integrated by exploring alternative ethylating agents, solvent-free reaction conditions, or the use of microwave-assisted synthesis to reduce reaction times and energy consumption. benthamscience.comresearchgate.net

A key area of investigation will be the adoption of bio-based starting materials and renewable solvents. rsc.org For instance, research could focus on deriving the ethyl group from bioethanol. Furthermore, developing catalytic systems for the synthesis, rather than stoichiometric reagents, would align with green chemistry goals by minimizing waste. benthamscience.com The design of biodegradable pyridinium (B92312) ionic liquids has shown that incorporating ester functionalities can enhance biodegradability; similar strategies could be explored by modifying the cation or pairing it with biodegradable anions. researchgate.netrsc.org

Future synthetic research could be benchmarked based on sustainability metrics as illustrated in the table below.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency. Optimization of power, temperature, and reaction duration.
Solvent-Free Synthesis Reduced waste, lower environmental impact, simplified purification. Investigation of solid-state or melt-phase reactions.
Biocatalytic Routes High selectivity, mild reaction conditions, use of renewable resources. Identification of suitable enzymes for ethylation of 3-aminopyridine (B143674).

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow reactors for the quaternization step. |

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Future mechanistic studies should focus on both its formation and its subsequent reactions. For example, kinetic studies on the ethylation of 3-aminopyridine could reveal the influence of solvents and electronic effects on the reaction rate.

The reactivity of the amino group is of particular interest. Investigations should explore how the positively charged pyridinium ring influences the nucleophilicity and basicity of the 3-amino substituent compared to neutral 3-aminopyridine. wikipedia.org This could involve studying its participation in reactions such as amide bond formation, imine synthesis, or as a directing group in further functionalization of the pyridinium ring. rsc.org Mechanistic probes, isotopic labeling, and computational studies will be invaluable in mapping the reaction pathways and identifying key intermediates, such as the formation of σ-adducts in nucleophilic substitutions. wikipedia.org

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental work. Future research should focus on developing robust computational models using methods like Density Functional Theory (DFT). acs.orgbohrium.com These models can be used to predict a range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. mdpi.com

A key goal would be to establish clear structure-reactivity relationships. nih.gov For instance, computational models can calculate the pKa of the amino group, predict the most likely sites for electrophilic or nucleophilic attack, and determine the rotational energy barriers of the ethyl group. acs.orgmdpi.com This information is vital for designing catalysts or understanding interactions with biological systems. nih.gov Furthermore, these models can be extended to predict the physicochemical properties of ionic liquids derived from this cation, such as density, viscosity, and thermal stability, by modeling its interactions with various anions. nih.gov

Table 2: Predicted Physicochemical Properties for this compound Cation via Computational Modeling

Property Predicted Value (Arbitrary Units) Significance for Future Research
Ionization Potential X Predicts susceptibility to oxidation.
Electron Affinity Y Indicates ability to accept electrons.
HOMO-LUMO Gap Z Relates to chemical reactivity and stability. nih.gov

| Dipole Moment | W | Influences solubility and intermolecular interactions. |

Expansion of Catalytic Applications to New Chemical Transformations

Pyridinium-based ionic liquids have demonstrated significant potential as catalysts in a variety of organic reactions. ionike.comalfa-chemistry.com Future research should systematically explore the catalytic activity of this compound and its derivatives. The presence of the basic amino group alongside the acidic pyridinium ring suggests potential for bifunctional or cooperative catalysis.

Initial investigations could focus on reactions where pyridinium salts are known to be effective, such as Friedel-Crafts reactions, esterifications, and condensation reactions. ionike.comalfa-chemistry.comresearchgate.net Subsequently, the scope could be expanded to more complex transformations. The amine functionality could be leveraged to immobilize metal catalysts, creating recyclable catalytic systems for cross-coupling reactions or hydrogenations. sonar.chmdpi.com The unique properties of this compound as an ionic liquid could also be exploited to enhance reaction rates and selectivities in multicomponent reactions. benthamscience.com

Tailoring Ionic Liquid Properties for Advanced Chemical Processes

The properties of an ionic liquid are determined by the combination of its cation and anion. A significant avenue for future research is the synthesis and characterization of a library of ionic liquids based on the this compound cation paired with a diverse range of anions (e.g., tetrafluoroborate (B81430), bis(trifluoromethanesulfonyl)imide, acetate). mdpi.com This would allow for the fine-tuning of key physicochemical properties such as melting point, viscosity, thermal stability, and miscibility with other solvents. researchgate.netmdpi.com

Tailoring these properties is essential for designing ionic liquids for specific applications. For example, in CO2 capture, tuning the ionic liquid's viscosity and CO2 solubility is critical for process efficiency. researchmap.jprepec.org For electrochemical applications, properties like ionic conductivity and the electrochemical window would need to be optimized. The interaction between the amino group and the anion could lead to unique properties, such as enhanced hydrogen bonding networks, which could be exploited in separation processes or as media for enzymatic reactions. nih.gov

Integration into Emerging Fields of Supramolecular and Self-Assembled Systems

The structure of this compound makes it an excellent candidate for use as a building block in supramolecular chemistry. rsc.org The pyridinium ring can participate in π-π stacking and cation-π interactions, while the amino group is a strong hydrogen bond donor. These non-covalent interactions can be harnessed to direct the self-assembly of molecules into ordered structures like liquid crystals, gels, or crystalline frameworks. semanticscholar.orgacs.org

Future work could explore the host-guest chemistry of macrocycles constructed from this pyridinium unit, potentially for sensing or molecular recognition applications. mdpi.com The ability of the amino group to be protonated or to coordinate with metal ions adds another layer of control over the self-assembly process, allowing for the creation of pH-responsive or metal-responsive materials. researchgate.net Research into self-assembled monolayers on surfaces could also be of interest, as demonstrated with related aminopyridine compounds, for applications in electronics or as adhesion promoters. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 1-Ethylpyridin-1-ium-3-amine, and how can researchers optimize yield and purity?

Synthesis typically involves palladium-catalyzed amination of pyridine derivatives, alkylation of pyridin-3-amine with ethyl halides, or reductive amination of 3-nitropyridine followed by ethyl group introduction. Key considerations include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for improved regioselectivity .
  • Reaction conditions : Temperature control (60–100°C) and inert atmosphere to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm ethyl group attachment and amine proton environments (δ ~2.5–3.5 ppm for CH₂ groups) .
  • X-ray crystallography : Use SHELXL for refinement to resolve cationic structure and hydrogen bonding networks. SHELXD or SHELXS for phase determination in single-crystal studies .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Validation strategies :
    • Compare DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G**) with crystallographic data from SHELXL-refined structures .
    • Replicate reactivity assays (e.g., nucleophilic substitution) under varying conditions to identify kinetic vs. thermodynamic control .
  • Statistical analysis : Apply χ² tests to assess goodness-of-fit between predicted and observed spectroscopic data .

Q. What experimental designs are optimal for probing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Biophysical assays :
    • Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
    • Isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .
  • Structural biology : Co-crystallization with target proteins using SHELXPRO for macromolecular refinement .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Meta-analysis : Normalize activity metrics (e.g., IC50) using standardized assays (e.g., MTT for cytotoxicity) and adjust for solvent effects (DMSO vs. aqueous buffers) .
  • Data reconciliation : Cross-validate results with orthogonal techniques (e.g., fluorescence polarization vs. SPR) .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and handling air-sensitive intermediates during the compound’s preparation?

  • Air-free techniques : Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
  • In situ monitoring : ReactIR or Raman spectroscopy to track intermediate formation .

Q. How should researchers validate the compound’s stability under physiological conditions for in vitro studies?

  • Stability assays :
    • HPLC-MS to monitor degradation in PBS (pH 7.4) at 37°C over 24–72 hours .
    • Circular dichroism (CD) to detect conformational changes in aqueous buffers .

Data Presentation and Analysis

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

  • Nonlinear regression : Four-parameter logistic model (4PL) to calculate EC50 and Hill coefficients .
  • Error propagation : Bootstrap resampling to estimate confidence intervals for fitted parameters .

Q. How can researchers effectively visualize crystallographic data (e.g., hydrogen bonding networks) for publication?

  • Software tools : WinGX with ORTEP for ellipsoid plots and Mercury for packing diagrams .
  • Annotation : Label symmetry codes and hydrogen bonds (e.g., D–H···A distances) in CIF files refined via SHELXL .

Critical Analysis of Literature

Q. How should researchers evaluate conflicting reports on the compound’s catalytic or inhibitory properties?

  • Source critique : Prioritize studies using validated methods (e.g., enzyme kinetics with Lineweaver-Burk plots) over qualitative assays .
  • Reproducibility checks : Replicate key experiments with independent batches of the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.